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molecular formula C13H16BrNO2S B8374249 (E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE

(E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE

Cat. No. B8374249
M. Wt: 330.24 g/mol
InChI Key: MCFBUBMEOWEMHS-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

6-Bromochroman-4-one (5.0 g, 22 mmol) and 2-methylpropane-2-sulfinamide (2.6 g, 22 mmol) were dissolved in dry THF (80 mL). Titanium ethoxide (10 g, 44 mmol) was added. The resulting mixture was heated at 60° C. for 2 days. An additional portion of titanium ethoxide (1.0 g, 8.4 mmol) was added after 12 h. The mixture was mixed with heptane and evaporated onto silica gel. Flash chromatography on silica (0-50% EtOAc in heptane) gave the title compound (6.0 g, 83% yield). 1H NMR (500 MHz, CDCl3) δ ppm 1.34 (s, 9 H) 3.26-3.32 (m, 1 H) 3.47-3.54 (m, 1 H) 4.28-4.40 (m, 2 H) 6.83 (d, 1 H) 7.46 (dd, 1 H) 8.06 (d, 1 H); MS (ES+) m/z 330 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Titanium ethoxide
Quantity
10 g
Type
catalyst
Reaction Step Three
Name
titanium ethoxide
Quantity
1 g
Type
catalyst
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH2:6][C:5]2=O.[CH3:13][C:14]([S:17]([NH2:19])=[O:18])([CH3:16])[CH3:15].CCCCCCC>C1COCC1.[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH2:6][C:5]2=[N:19][S:17]([C:14]([CH3:16])([CH3:15])[CH3:13])=[O:18] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C(CCOC2=CC1)=O
Name
Quantity
2.6 g
Type
reactant
Smiles
CC(C)(C)S(=O)N
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Titanium ethoxide
Quantity
10 g
Type
catalyst
Smiles
[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC
Step Four
Name
titanium ethoxide
Quantity
1 g
Type
catalyst
Smiles
[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated onto silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CCOC2=CC1)=NS(=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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